Sulfur trioxide-trimethylamine
Description
Sulfur trioxide-trimethylamine complex (Me$3$N·SO$3$, CAS 6162-58-1) is a white crystalline compound widely used as a sulfating and sulfonating reagent in organic synthesis. Its molecular formula is C$3$H$9$NO$3$S (molecular weight: 139.17 g/mol), and it is characterized by a melting point of 232°C (with decomposition) . This complex is highly reactive due to the electrophilic nature of sulfur trioxide (SO$3$), which is stabilized by coordination with trimethylamine (Me$_3$N).
Properties
IUPAC Name |
N,N-dimethylmethanamine;sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASQZJWWGZNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185505 | |
| Record name | Sulphur trioxide trimethylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-58-1, 17736-86-6 | |
| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |
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| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulphur trioxide trimethylamine (1:1) | |
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| Record name | Trimethylamine, compound with sulphur trioxide | |
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| Record name | Sulphur trioxide trimethylamine (1:1) | |
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| Record name | Sulphur trioxide--trimethylamine (1:1) | |
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| Record name | Trimethylamine, compound with sulphur trioxide | |
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| Record name | Sulfur trioxide-trimethylamine | |
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Preparation Methods
Reaction Mechanism and Procedure
The predominant industrial method involves reacting trimethylamine with chlorosulfonic acid (ClSO₃H) in a chlorinated organic solvent, followed by ammonia gas treatment to recover unreacted amine.
Key Steps :
-
Dissolution : Trimethylamine is dissolved in solvents like methylene chloride, chloroform, or 1,2-dichloroethane.
-
Chlorosulfonic Acid Addition : ClSO₃H is added dropwise at 0–30°C to form the intermediate complex and amine hydrochloride byproduct:
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Ammonia Gas Introduction : Gaseous NH₃ is bubbled into the mixture, displacing trimethylamine from its hydrochloride salt due to higher solubility of ammonium chloride:
-
Byproduct Removal : Water is added to dissolve NH₄Cl, leaving the desired complex as a precipitate. Filtration and drying yield the pure product.
Solvent Selection
Chlorinated solvents enhance reaction efficiency by stabilizing intermediates and preventing side reactions. Methylene chloride is preferred for its low boiling point (40°C), facilitating easy removal.
Temperature Control
Maintaining temperatures between 0°C and 30°C minimizes decomposition risks. Exothermic reactions require cooling to avoid sulfonic acid formation.
Ammonia Stoichiometry
For weaker bases like pyridine, pH must remain ≤4 to prevent complex dissociation. Excess ammonia reduces yields by displacing trimethylamine from the adduct.
Yield and Scalability
This method achieves yields exceeding 80%, as demonstrated in pilot-scale trials (Table 1).
Table 1: Industrial-Scale Synthesis Parameters
| Amine | Solvent | Temperature (°C) | NH₃ Treatment | Yield (%) |
|---|---|---|---|---|
| Trimethylamine | Methylene chloride | 15–20 | pH 7–8 | 80.6 |
| Pyridine | Chloroform | 15–20 | pH 4.0 | 78.2 |
Alternative Methods: Gas-Phase Reaction
Direct Sulfur Trioxide Reaction
Early methods involved reacting gaseous SO₃ with trimethylamine in inert atmospheres:
Challenges :
Comparative Analysis
Table 2: Method Comparison
| Parameter | Chlorosulfonic Acid Method | Gas-Phase Method |
|---|---|---|
| Yield (%) | 80–85 | 50–60 |
| Scalability | High | Low |
| Safety | Moderate | Hazardous |
| Byproduct Management | NH₄Cl (easily removable) | HSO₄⁻ (corrosive) |
Critical Considerations in Synthesis
Biological Activity
Sulfur trioxide-trimethylamine (STMA) is a chemical complex formed from sulfur trioxide (SO₃) and trimethylamine (N(CH₃)₃). With a molecular weight of approximately 139.17 g/mol, it appears as a white to off-white crystalline powder. This compound has garnered interest due to its unique reactivity and potential biological applications, particularly in the field of sulfation reactions.
The reactivity of STMA is primarily attributed to its ability to facilitate sulfonation and sulfation reactions. The trimethylamine component activates the sulfate group, making it more susceptible to nucleophilic attack by organic substrates. This mechanism allows for the transfer of sulfate groups to various organic molecules, resulting in the formation of sulfated products, which are essential in many biological processes .
Biological Activity
Research indicates that STMA exhibits significant biological activities:
- Sulfation Patterns : STMA plays a critical role in the synthesis of glycosaminoglycans, which are vital for cell signaling and various biological processes. These polysaccharides are involved in cellular communication, proliferation, and differentiation.
- Anti-HIV Activity : Derivatives of STMA have shown potential anti-HIV-1 activity through the synthesis of chitooligosaccharides. This suggests that STMA may contribute to therapeutic strategies against viral infections.
- Flavonoid Modification : STMA has been used to synthesize flavonoid disulfates, which are important for understanding the structure-activity relationship in flavonoids. The specific synthesis of flavonol 3,3′-disulfates demonstrates STMA's utility in modifying bioactive compounds .
Table 1: Summary of Biological Activities and Applications
Kinetic Studies
A kinetic investigation into the hydrolysis of STMA revealed that nucleophilic attack by water or hydroxide ions leads to an SN2 reaction mechanism. This study highlighted how solvent effects influence reaction rates, providing insights into optimizing conditions for biological applications .
Safety and Handling
STMA is classified as a corrosive irritant. It can cause skin and eye burns upon contact, and inhalation may irritate the respiratory tract. Due to its hygroscopic nature, it releases fumes when exposed to moisture, necessitating careful handling protocols.
Scientific Research Applications
Chemical Synthesis
1. Sulfonation and Sulfation Reactions
TMST serves as a critical reagent in sulfonation and sulfation reactions. It activates the sulfate group for nucleophilic attack, facilitating the transfer of sulfate to organic substrates. This capability is essential for synthesizing sulfate esters and derivatives used in pharmaceuticals and agrochemicals.
2. Synthesis of Glycosaminoglycans
Research indicates that TMST plays a role in synthesizing glycosaminoglycans, which are vital for cell signaling and various biological processes. These compounds have implications in drug development, particularly in creating anti-inflammatory agents and anticoagulants .
Biological Applications
1. Anti-HIV Activity
TMST has been associated with the synthesis of chitooligosaccharides, which exhibit anti-HIV-1 activity. The sulfation patterns facilitated by TMST can influence the biological activity of these oligosaccharides, making them potential candidates for therapeutic applications against HIV .
Case Studies
Case Study 1: Hydrolysis Kinetics
A study investigated the hydrolysis of TMST in dimethyl sulfoxide-water mixtures, revealing insights into its reactivity with hard nucleophiles like hydroxide ions. The results demonstrated that solvent effects significantly influence reaction rates, providing a deeper understanding of TMST's behavior in various chemical environments .
Case Study 2: Synthesis of Sulfated Molecules
In a recent experiment, TMST was utilized to create sulfated derivatives of benzyl alcohols through a one-pot reaction process. The study optimized conditions to achieve high yields of sulfate esters, showcasing TMST's versatility as a reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Sulfur Trioxide Complexes
Sulfur Trioxide-Pyridine Complex
- Formula : C$5$H$5$N·SO$_3$ (CAS 26412-87-3).
- Reactivity : Pyridine, a stronger base than trimethylamine, stabilizes SO$_3$ more effectively, making this complex less hygroscopic and easier to handle in moisture-sensitive reactions .
- Applications : Preferred for sulfonation of aromatic compounds and in peptide synthesis due to its stability in polar aprotic solvents like dimethylformamide (DMF) .
Example:
In the synthesis of trans-sulfuric acid derivatives, the pyridine complex is often selected for its controlled reactivity in multi-step reactions .
Sulfur Trioxide-Triethylamine Complex
- Formula : C$6$H${15}$N·SO$_3$ (CAS 761-01-3).
- Reactivity : Triethylamine’s bulkier structure reduces the electrophilicity of SO$_3$, leading to slower reaction kinetics compared to the trimethylamine complex. This property is advantageous in reactions requiring gradual sulfation .
- Applications : Used in the synthesis of antimicrobial agents where stepwise sulfonation is critical .
Sulfur Trioxide-Dioxane Complex
Sulfur Trioxide-Dimethyl Sulfide Complex
Comparative Analysis
Reactivity and Selectivity
| Complex | Reactivity | Selectivity for O-Sulfonation | Preferred Solvents |
|---|---|---|---|
| Me$3$N·SO$3$ | High | Moderate | DMF, THF |
| Pyridine·SO$_3$ | Moderate | High | DMF, Pyridine |
| Et$3$N·SO$3$ | Low | Low | DCM, Toluene |
| Dioxane·SO$_3$ | Very Low | Moderate | Ether, DCM |
Q & A
Q. What are the primary synthetic applications of sulfur trioxide-trimethylamine complex in organic chemistry?
The this compound complex (C₃H₉N·SO₃, CAS 6162-58-1) is widely used as a sulfonating or sulfating agent due to its controlled reactivity. For example, it facilitates sulfation of hydroxyl groups in carbohydrates (e.g., cyclodextrins) under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) . It is also employed in synthesizing sulfate-conjugated metabolites (e.g., resveratrol derivatives) and alfa-tosyloxy ketones, where its stability in anhydrous environments minimizes side reactions .
Q. How can the purity and structural integrity of the this compound complex be verified experimentally?
Characterization involves a combination of analytical techniques:
- Elemental analysis to confirm stoichiometry (C, H, N, S content).
- ¹³C-NMR spectroscopy to identify sulfation sites (e.g., a ~4 ppm downfield shift for C-6 in sulfated cyclodextrins) .
- FT-IR spectroscopy to detect S=O stretching vibrations (~1350–1200 cm⁻¹) and N-O bonds from the trimethylamine ligand .
- Melting point determination (decomposition at 232°C) as a preliminary purity check .
Q. What safety precautions are critical when handling this compound complex?
The compound is a strong oxidizer and reacts violently with acids, reducing agents, and organic materials. Key precautions include:
- Storage : Segregate from acids, alkalis, and moisture in airtight containers at room temperature. Monitor pressure buildup in sealed containers .
- Handling : Use fume hoods, acid-resistant gloves, and eye protection. Avoid contact with metals (e.g., aluminum, copper) to prevent catalytic decomposition .
- Waste disposal : Neutralize with cold aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of sulfation reactions mediated by this compound complex?
The trimethylamine ligand acts as a stabilizing base, reducing the electrophilicity of SO₃ and enabling regioselective sulfation of hydroxyl groups. For instance, in cyclodextrin sulfation, the primary C-6 hydroxyl group reacts preferentially due to steric accessibility and lower pKa compared to secondary hydroxyls . Kinetic studies suggest that solvent polarity (e.g., DMF or toluene mixtures) modulates reaction rates by stabilizing charged intermediates .
Q. How can conflicting data on sulfation efficiency in heterogeneous vs. homogeneous reaction systems be resolved?
Discrepancies arise from differences in solvent polarity and SO₃ solubility. In homogeneous systems (e.g., DMF), the complex dissociates fully, increasing sulfation efficiency but risking over-sulfation. Heterogeneous systems (e.g., toluene/DMF mixtures) limit dissociation, improving control but requiring longer reaction times (48+ hours). Optimization involves balancing temperature (80–100°C) and solvent ratios to achieve desired substitution levels .
Q. What advanced analytical methods are suitable for detecting trace impurities in sulfated products synthesized with this complex?
- HILIC-LC-FTMS (Hydrophilic Interaction Liquid Chromatography-Fourier Transform Mass Spectrometry) resolves sulfated isomers and detects oversulfated contaminants (e.g., OSCS in heparin derivatives) .
- Ion chromatography quantifies free sulfate ions, indicating incomplete reaction or hydrolysis .
- X-ray crystallography confirms sulfation sites in crystalline products, though limited by sample solubility .
Data Contradictions and Validation
Q. Why do some studies report variable sulfation yields despite identical reaction conditions?
Variability often stems from:
- Moisture content : Hydrolysis of the complex generates sulfuric acid, reducing active SO₃ availability. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical .
- Particle size : In heterogeneous systems, finer reagent powders increase surface area and reaction consistency .
- Catalytic impurities : Trace metals (e.g., iron) accelerate decomposition; pre-purification via recrystallization is advised .
Q. How does the this compound complex compare to alternative sulfating agents (e.g., SO₃-pyridine) in terms of reactivity and safety?
- Reactivity : The trimethylamine complex is less hygroscopic and more stable than SO₃-pyridine, enabling longer shelf life and slower reaction kinetics suitable for sensitive substrates .
- Safety : Pyridine-based complexes pose higher toxicity risks (neurotoxic), whereas trimethylamine has lower volatility but requires strict pH control to avoid exothermic decomposition .
Methodological Best Practices
Q. What protocols optimize large-scale sulfation using this compound complex?
- Stepwise addition : Add the complex in small batches to prevent localized overheating.
- Temperature control : Maintain 80–100°C with stirring to ensure homogeneity without degrading heat-sensitive substrates .
- Workup : Quench excess reagent with ice-cold water, followed by dialysis or size-exclusion chromatography (e.g., Sephadex LH-20) to remove byproducts .
Q. How can computational modeling enhance the design of sulfation experiments?
Molecular dynamics simulations predict solvent effects on SO₃ dissociation, while DFT calculations identify transition states for regioselective sulfation. These tools guide solvent selection (e.g., DMF for high polarity) and substrate modification (e.g., protecting groups for steric hindrance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
